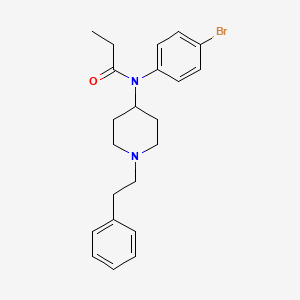

![molecular formula C63H116O6 B3026214 2,3-bis[[(Z)-icos-11-enoyl]oxy]propyl (Z)-icos-11-enoate CAS No. 80380-39-8](/img/structure/B3026214.png)

2,3-bis[[(Z)-icos-11-enoyl]oxy]propyl (Z)-icos-11-enoate

Overview

Description

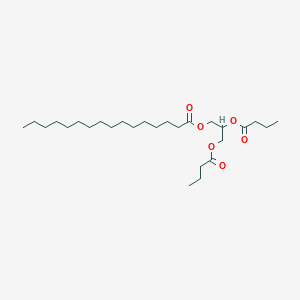

1,2,3-Tri-11(Z)-eicosenoyl glycerol is a triacylglycerol that contains 11(Z)-eicosenoic acid at the sn-1, sn-2, and sn-3 positions. It has been used as an internal standard for the quantification of triacylglycerols in seed and olive oils.

TG(20:1(11Z)/20:1(11Z)/20:1(11Z)), also known as tag(20:1/20:1/20:1) or tag(60:3), belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. Thus, TG(20:1(11Z)/20:1(11Z)/20:1(11Z)) is considered to be a triradylglycerol lipid molecule. TG(20:1(11Z)/20:1(11Z)/20:1(11Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. TG(20:1(11Z)/20:1(11Z)/20:1(11Z)) has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, TG(20:1(11Z)/20:1(11Z)/20:1(11Z)) is primarily located in the membrane (predicted from logP) and adiposome. TG(20:1(11Z)/20:1(11Z)/20:1(11Z)) can be biosynthesized from DG(20:1(11Z)/20:1(11Z)/0:0) and gondoyl-CoA through the action of the enzyme diacylglycerol O-acyltransferase. In humans, TG(20:1(11Z)/20:1(11Z)/20:1(11Z)) is involved in the metabolic disorder called de novo triacylglycerol biosynthesis TG(20:1(11Z)/20:1(11Z)/20:1(11Z)) pathway.

Scientific Research Applications

Tissue Engineering and Biomaterials

In tissue engineering, decellularization of bovine pericardium, a collagenous tissue used in cardiovascular devices, is crucial. Research by Mendoza-Novelo et al. (2011) showed the effectiveness of decellularization agents, including Triton X-100 and tridecyl polyethoxy ethanol, in preserving the collagen structure, anisotropy, and tensile properties of native tissue. This process is vital for fabricating biocompatible and durable cardiovascular devices (Mendoza-Novelo et al., 2011).

Pharmacology and Pharmacokinetics

Polydatin, a compound related to trieicosenoin, has been extensively studied for its pharmacological effects and pharmacokinetics. Du et al. (2013) summarized research indicating polydatin's cardiovascular, neuroprotective, anti-inflammatory, antioxidative, and anti-tumor properties, highlighting its potential as an effective therapeutic material. Further research is needed to explore its molecular mechanisms of action and target proteins (Du et al., 2013).

Environmental Impact and Ecotoxicology

The environmental impact and ecotoxicity of trieicosenoin-related compounds, such as triclosan, have been studied. Ramires et al. (2021) investigated triclosan's effects on soil organisms, finding that even low concentrations can have significant ecotoxicological effects, potentially compromising ecosystem services (Ramires et al., 2021).

Endocrine Disruption

Research by Zorrilla et al. (2009) revealed that triclosan, a trieicosenoin-related compound, can alter endocrine function in various species. Their study on male Wistar rats indicated that triclosan does not affect androgen-dependent tissue weights or the onset of puberty but significantly impacts thyroid hormone concentrations (Zorrilla et al., 2009).

Anticancer Activities

Iyer et al. (2010) explored the anticancer activities of digitoxin, a cardenolide derivative related to trieicosenoin. They found that both O-glycosides and MeON-neoglycosides of digitoxin show comparable cytotoxicity toward human cancer cell lines, suggesting a potential role in oncology (Iyer et al., 2010).

Properties

IUPAC Name |

2,3-bis[[(Z)-icos-11-enoyl]oxy]propyl (Z)-icos-11-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H116O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,60H,4-24,31-59H2,1-3H3/b28-25-,29-26-,30-27- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXYLRHFXANGHG-IUPFWZBJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCC(=O)OCC(OC(=O)CCCCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H116O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

969.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(20:1(11Z)/20:1(11Z)/20:1(11Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(2-hydroxyethyl)amino]ethyl]-(3beta)-cholest-5-ene-3-carboxamide](/img/structure/B3026132.png)

![[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate](/img/structure/B3026140.png)

![(9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxoheptadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026141.png)

![N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester](/img/structure/B3026143.png)

![5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester](/img/structure/B3026144.png)

![1-[3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;butanedioic acid](/img/structure/B3026145.png)

![(2S,3R,4E)-2-amino-13-[3-(4-pentyn-1-yl)-3H-diazirin-3-yl]-4-tridecene-1,3-diol](/img/structure/B3026149.png)

![Hexadecanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026150.png)

![(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((R)-5-(benzyloxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triyl tris(2-((S)-2-amino-3-methylbutanamido)acetate)](/img/structure/B3026152.png)